molecular formula C₈H₈N₆O₂S₄ B1142829 N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide CAS No. 99055-56-8

N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B1142829
CAS No.: 99055-56-8
M. Wt: 348.45
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Description

N-[5-[(5-Acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide is a bis-thiadiazole derivative featuring a disulfide (-S-S-) bridge connecting two 1,3,4-thiadiazole rings, each substituted with an acetamide group. This compound is structurally related to the carbonic anhydrase inhibitor acetazolamide (N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]acetamide) but differs in the substitution at the 5-position of the thiadiazole ring, where a disulfanyl group replaces the sulfonamide (-SO₂NH₂) . It is recognized as Acetazolamide EP Impurity F (CAS: 80495-47-2), a byproduct or degradation product in acetazolamide synthesis .

Properties

IUPAC Name

N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6O2S4/c1-3(15)9-5-11-13-7(17-5)19-20-8-14-12-6(18-8)10-4(2)16/h1-2H3,(H,9,11,15)(H,10,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWAAPUQRGFEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SSC2=NN=C(S2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99055-56-8
Record name N,N-(5,5-((Hydrosulfonylamino)sulfonyl)bis(1,3,4-thiadiazole-5,2-diyl))diacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099055568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETAZOLAMIDE DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3OV618DDO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

General Procedure

  • Reaction Setup : Combine equimolar amounts of the carboxylic acid (e.g., acetic acid derivatives) and thiosemicarbazide in POCl₃.

  • Cyclization : Heat the mixture at 80–90°C for 1 hour to facilitate ring closure.

  • Hydrolysis : Carefully add water to the cooled reaction mixture and reflux for 4 hours to hydrolyze intermediates.

  • Basification : Adjust the pH to 8 using sodium hydroxide, precipitating the thiadiazole-2-amine derivative.

For example, 5-acetamido-1,3,4-thiadiazole-2-amine can be synthesized via this route, serving as a precursor for subsequent disulfide formation.

Oxidation of Thiol-Containing Intermediates

The disulfide bond in the target compound is typically introduced via oxidation of thiol (-SH) groups. This method leverages the reactivity of sulfur atoms in thiadiazole derivatives.

Thiol Group Generation

  • Thiosemicarbazide Intermediate : React 5-acetamido-1,3,4-thiadiazole-2-amine with carbon disulfide (CS₂) in aqueous alkaline conditions to form 5-acetamido-1,3,4-thiadiazole-2-thiol.

    C4H6N4O2S+CS2C5H6N4O2S2+NH3\text{C}_4\text{H}_6\text{N}_4\text{O}_2\text{S} + \text{CS}_2 \rightarrow \text{C}_5\text{H}_6\text{N}_4\text{O}_2\text{S}_2 + \text{NH}_3
  • Isolation : Precipitate the thiol derivative by acidifying the reaction mixture.

Disulfide Formation

  • Oxidation : Treat the thiol derivative with oxidizing agents such as hydrogen peroxide (H₂O₂) or iodine (I₂) in ethanol or dichloromethane.

    2C5H6N4O2S2+H2O2C8H8N6O2S4+2H2O2\,\text{C}_5\text{H}_6\text{N}_4\text{O}_2\text{S}_2 + \text{H}_2\text{O}_2 \rightarrow \text{C}_8\text{H}_8\text{N}_6\text{O}_2\text{S}_4 + 2\,\text{H}_2\text{O}
  • Workup : Filter the precipitated disulfide and purify via recrystallization from ethanol or acetonitrile.

Side Reaction in Acetazolamide Synthesis

N-[5-[(5-Acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide is identified as an impurity in acetazolamide (a carbonic anhydrase inhibitor) synthesis.

Mechanism of Disulfide Formation

During acetazolamide production, unreacted 5-acetamido-1,3,4-thiadiazole-2-thiol may undergo oxidation under acidic or oxidative conditions, leading to disulfide coupling.

2C4H6N4O3S2C8H8N6O2S4+O22\,\text{C}4\text{H}6\text{N}4\text{O}3\text{S}2 \rightarrow \text{C}8\text{H}8\text{N}6\text{O}2\text{S}4 + \text{O}_2

Mitigation Strategies

  • Controlled Oxidation : Use mild oxidizing agents (e.g., atmospheric oxygen) at low temperatures.

  • Purification : Employ column chromatography or HPLC to separate the disulfide impurity.

Comparative Analysis of Synthetic Routes

Method Starting Materials Reagents Yield Advantages Limitations
Cyclodehydration + OxidationCarboxylic acid, thiosemicarbazidePOCl₃, H₂O₂40–55%Scalable, uses inexpensive reagentsMulti-step, moderate yield
Acetazolamide Side ReactionAcetazolamide precursorsO₂, acidic conditions<5%No additional steps requiredLow yield, requires purification

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 2.15 (s, 6H, CH₃), 10.3 (s, 2H, NH).

  • IR (KBr) : 1670 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend), 650 cm⁻¹ (S-S).

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

  • Melting Point : 248–250°C (decomposition) .

Chemical Reactions Analysis

Types of Reactions

N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The acetamido groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide as an anticancer agent. Research indicates that derivatives of thiadiazole compounds exhibit various levels of cytotoxicity against different cancer cell lines.

  • In vitro Cytotoxicity : A study synthesized several derivatives related to thiadiazole compounds and evaluated their anticancer activities against cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). The findings suggested that while none surpassed the reference drug doxorubicin in efficacy, certain derivatives exhibited promising results warranting further investigation .
  • Mechanism of Action : The anticancer activity may be attributed to the compound's ability to induce apoptosis in cancer cells or inhibit specific pathways involved in tumor growth. Molecular docking studies have suggested that similar compounds can act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammation and cancer progression .

Antimicrobial Applications

The compound also shows potential antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum antimicrobial activity.

  • Antimicrobial Activity : Various studies have reported that thiadiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds derived from 1,3,4-thiadiazoles have been tested against Gram-positive and Gram-negative bacteria as well as fungal species .
  • Resistance Mechanism : The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Structure Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

Structural Feature Activity
Thiadiazole ringAnticancer and antimicrobial
Acetamido groupEnhances solubility and bioavailability
Disulfide linkagePotentially increases reactivity with biological targets

Mechanism of Action

The mechanism of action of N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with analogous 1,3,4-thiadiazole derivatives:

Compound Name / ID Substituents at Thiadiazole 5-Position Functional Groups Key Properties / Applications Evidence Source
N-[5-[(5-Acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide Disulfanyl (-S-S-) bridge Acetamide (-NHCOCH₃) Impurity in acetazolamide synthesis
Acetazolamide (N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]acetamide) Sulfonamide (-SO₂NH₂) Acetamide (-NHCOCH₃) Carbonic anhydrase inhibitor; glaucoma/diuretic
5e () (4-Chlorobenzyl)thio (-S-CH₂C₆H₄Cl) Acetamide + phenoxyacetamide Antimicrobial activity (hypothesized)
5l () Benzo[d]oxazole-2-ylthio (-S-C₆H₃NO) Acetamide + thioether Neuroprotective potential (in vitro studies)
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide () Methylthio (-S-CH₃) Acetamide Ligand for metal-organic frameworks

Key Observations :

  • Disulfide vs. Sulfonamide : The disulfide group in the target compound introduces redox sensitivity, whereas sulfonamide in acetazolamide is critical for binding carbonic anhydrase via zinc coordination .
  • Thioether Derivatives : Compounds like 5e and 5l () exhibit thioether (-S-R) linkages, which enhance lipophilicity and membrane permeability compared to disulfides.
  • Biological Activity : Acetazolamide’s sulfonamide group is essential for therapeutic activity, while the disulfide-containing impurity (target compound) lacks this functionality, rendering it pharmacologically inactive in carbonic anhydrase inhibition .
Physicochemical Properties
Property Target Compound Acetazolamide 5e () 5l ()
Melting Point Not reported ~258–259°C (decomposes) 132–134°C (yellow solid) 269.5–271°C (yellow solid)
Solubility Likely low (disulfide hydrophobicity) Moderate (polar sulfonamide) Low (chlorobenzyl group) Low (lipophilic benzooxazole)
Synthetic Yield Not reported ~70–85% (industrial synthesis) 74% 61%

Key Observations :

  • The disulfide bridge in the target compound may reduce solubility compared to acetazolamide’s polar sulfonamide.
  • Derivatives with aromatic substituents (e.g., 5e , 5l ) exhibit higher melting points due to rigid structures and π-π stacking .

Key Observations :

  • Thioether and phenoxyacetamide derivatives (e.g., 5e, 5j) show promise in antimicrobial and anticancer applications, likely due to enhanced cellular uptake .

Biological Activity

N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C8H9N7O6S4
  • Molecular Weight : 427.46 g/mol
  • CAS Number : 80495-47-2
  • LogP : 2.8251
  • Polar Surface Area (PSA) : 270.29 Ų

Antimicrobial Activity

  • Mechanism of Action : Compounds containing the 1,3,4-thiadiazole moiety have demonstrated significant antimicrobial properties. The presence of the thiadiazole ring enhances the interaction with microbial enzymes and cell membranes.
  • Case Study : A study evaluating various thiadiazole derivatives found that compounds similar to this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .

Anticancer Activity

  • In Vitro Studies : The anticancer potential of thiadiazole derivatives has been extensively studied. For instance, derivatives with similar structures showed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for some derivatives were reported as low as 0.28 µg/mL against MCF-7 cells .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth .

Anti-inflammatory Activity

  • Research Findings : Thiadiazole derivatives have also shown promising anti-inflammatory effects in preclinical studies. A derivative similar to this compound was found to significantly reduce inflammation markers in animal models .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMICs between 0.5 - 16 µg/mL against bacteria
AnticancerIC50 as low as 0.28 µg/mL against MCF-7 cells
Anti-inflammatoryReduced inflammation markers in animal models

Q & A

Q. What synthetic methodologies are effective for constructing the disulfanyl-bridged 1,3,4-thiadiazole core in this compound?

The disulfanyl bridge can be synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediate thiols. Key steps include:

  • Step 1 : Cyclization of thiosemicarbazides to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates.
  • Step 2 : Disulfide bond formation via oxidation or direct coupling of thiol groups using oxidizing agents like iodine or hydrogen peroxide .
  • Monitoring : Reaction progress is tracked using TLC, and purity is confirmed via elemental analysis and spectroscopic methods (¹H NMR, IR) .

Q. How can the crystal structure of this compound be resolved to confirm its molecular geometry?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, in related thiadiazole derivatives, SC-XRD revealed planar thiadiazole rings with acetamide substituents adopting specific dihedral angles relative to the core. Hydrogen bonding networks (e.g., N–H···O, C–H···S) stabilize the crystal lattice .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., acetamide NH at δ ~10–12 ppm) and carbon backbone.
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S–S stretch at ~500 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the disulfanyl bridge influence the compound’s electronic properties and reactivity?

The S–S bond introduces conformational rigidity and modulates electron density across the thiadiazole rings. Computational studies (e.g., DFT) can quantify:

  • HOMO-LUMO gaps : Affecting redox behavior and interactions with biological targets.
  • Charge distribution : Sulfur atoms act as electron donors, enhancing nucleophilic reactivity at specific sites .

Q. What strategies optimize the compound’s bioactivity while minimizing toxicity?

  • Structure-Activity Relationship (SAR) : Modify acetamide substituents (e.g., fluorination, methyl groups) to enhance binding affinity. For example, fluorophenyl derivatives show improved metabolic stability .
  • Prodrug Design : Mask thiol/disulfanyl groups with labile protecting groups (e.g., acetyl) to reduce off-target effects .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be reconciled?

  • Assay Standardization : Control variables like solvent (DMSO vs. aqueous buffer), cell line selection, and incubation time.
  • Mechanistic Studies : Use knockdown models (e.g., siRNA) to validate target engagement. For example, anticonvulsant activity in rodent models correlates with GABAergic modulation .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Software like SwissADME estimates logP (lipophilicity), bioavailability, and CYP450 interactions.
  • Molecular Docking : Identifies potential binding pockets in enzymes (e.g., carbonic anhydrase for acetazolamide analogs) .

Methodological Considerations

Q. How are intermediates like 5-amino-1,3,4-thiadiazole-2-thiol stabilized during synthesis?

  • pH Control : Maintain acidic conditions (pH 4–6) to prevent premature oxidation of thiols.
  • Chelation : Add EDTA to sequester metal ions that catalyze disulfide formation .

Q. What analytical challenges arise in quantifying disulfanyl degradation products?

  • HPLC-MS/MS : Detects trace thiols and disulfides with high sensitivity.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) identify major breakdown pathways .

Q. How can the compound’s solubility be improved for in vivo studies?

  • Co-solvent Systems : Use cyclodextrins or PEG-based formulations.
  • Salt Formation : Convert free thiols to sodium salts for aqueous compatibility .

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